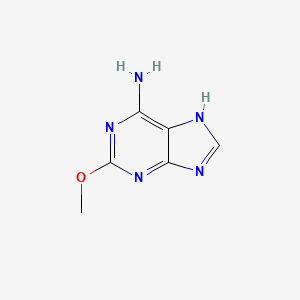
Di-o-tolylphosphine oxide
Descripción general
Descripción
Métodos De Preparación
Di-o-tolylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of 2-methylphenyl ether with phosphorus tribromide, followed by a base-catalyzed debromination reaction . Another method includes the hydrolysis of the corresponding chlorophosphine . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield are optimized .
Análisis De Reacciones Químicas
Di-o-tolylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: It can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Di-o-tolylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including carbonylation and oxidation.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It serves as a stabilizer in polymerization reactions, improving the performance of polymers.
Mecanismo De Acción
The mechanism by which di-o-tolylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates, leading to the desired chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparación Con Compuestos Similares
Di-o-tolylphosphine oxide can be compared with other similar compounds such as:
Triphenylphosphine oxide: Another phosphine oxide with similar catalytic properties but different steric and electronic effects.
Di-p-tolylphosphine oxide: Similar in structure but with para-substituted methyl groups, leading to different reactivity and solubility properties.
This compound is unique due to its ortho-substituted methyl groups, which influence its reactivity and solubility in non-polar solvents .
Propiedades
IUPAC Name |
bis(2-methylphenyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUGZNIRWGKEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[P+](=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine](/img/structure/B3177893.png)
![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)


![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)
